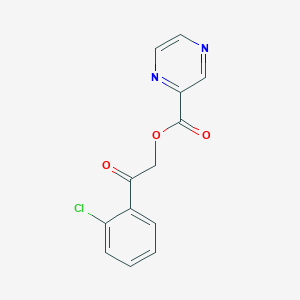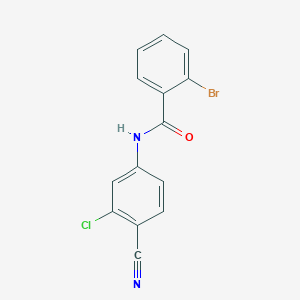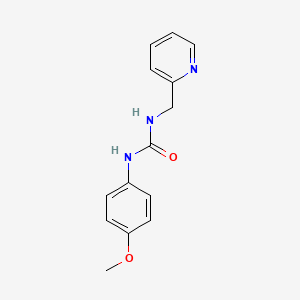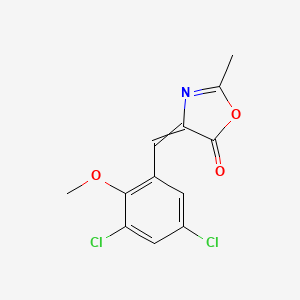
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H10ClN3O3.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is not fully understood. However, it has been suggested that 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit various biochemical and physiological effects. For example, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is its relatively high cost compared to other chemical compounds.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. One area of focus is the development of new drugs based on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Another area of focus is the synthesis of new organic compounds and materials based on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers, and further research in this area could lead to the development of new materials with unique properties.
Synthesemethoden
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has also been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers.
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-2-1-3-9(10)12(17)8-19-13(18)11-7-15-5-6-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDYAALJDIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)






![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)
